Acide chébulique

Vue d'ensemble

Description

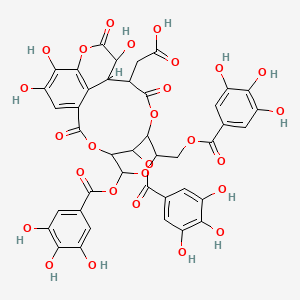

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid is a natural product belonging to the family of ellagitannins, or hydrolyzable tannins, which consist of polyphenols surrounding a glucose center. This compound is found in plants such as Euphoria longana, Terminalia chebula, and Terminalia macroptera . 2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid has been known since 1911, when it was first described by German scientist W. Richter under the name "eutannin" . It has been widely studied for its pharmacological properties, including its potential to ameliorate various medical conditions .

Applications De Recherche Scientifique

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid has a wide range of scientific research applications. It has been studied for its antiangiogenic properties, particularly in the treatment of rheumatoid arthritis. 2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid inhibits the actions of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis . Additionally, chebulinic acid has shown potential as an antiviral agent, particularly against influenza A virus and dengue virus . Other research has highlighted its antioxidant, anti-inflammatory, hepatoprotective, and antidiabetic properties .

Mécanisme D'action

Target of Action

Chebulinic acid, a water-soluble small-molecule tannin, has been found to inhibit the actions of vascular endothelial growth factor-A (VEGF) . VEGF-induced angiogenesis plays a crucial role in the pathogenesis of diseases like rheumatoid arthritis . Chebulinic acid has also been identified as a novel inhibitor against influenza A virus (IAV) replication . Furthermore, it has been reported to bind to Mycobacterium tuberculosis DNA gyrase , causing displacement of catalytic Tyr129 away from its target DNA-phosphate molecule .

Mode of Action

Chebulinic acid interacts with its targets, leading to significant changes. For instance, it inhibits the actions of VEGF, which is critical for angiogenesis . . When it binds to M. tuberculosis DNA gyrase, it causes displacement of catalytic Tyr129 and creates steric hindrance to the binding of the DNA strand at the enzyme’s DNA binding site .

Biochemical Pathways

Chebulinic acid affects several biochemical pathways. It inhibits VEGF-induced proangiogenic gene expressions and signaling pathways that regulate angiogenesis . This inhibition leads to a decrease in paw swelling, the mean articular index, and joint pathology scores in animals . It also modulates the Nrf2/ARE pathway to enhance antioxidant defenses and protect against oxidative stress-induced neurotoxicity .

Pharmacokinetics

The pharmacokinetics of chebulinic acid have been studied in rats. The absolute oral bioavailability of chebulinic acid at 100 mg/kg was found to be 37.56 ± 7.3% . The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it shows prolonged retention and metabolizes more slowly in vivo .

Result of Action

The action of chebulinic acid leads to several molecular and cellular effects. It significantly inhibits paw swelling, decreases the mean articular index, and reduces joint pathology scores in animals through the inhibition of VEGF-induced proangiogenic gene expressions and signaling pathways . It also protects against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels .

Analyse Biochimique

Biochemical Properties

Chebulinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, chebulinic acid has been shown to inhibit the actions of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis. By inhibiting VEGF, chebulinic acid can reduce the formation of new blood vessels, which is beneficial in conditions like rheumatoid arthritis and cancer . Additionally, chebulinic acid interacts with reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs), reducing oxidative stress and preventing cell death .

Cellular Effects

Chebulinic acid exerts significant effects on various types of cells and cellular processes. It has been shown to reduce glutamate-mediated cell death in neuronal cells by inhibiting calcium influx and ROS production . In cancer cells, chebulinic acid inhibits cell proliferation, induces apoptosis, and prevents cell migration, thereby exhibiting anti-cancer properties . Furthermore, chebulinic acid influences cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of chebulinic acid involves several key interactions at the molecular level. Chebulinic acid binds to VEGF and inhibits its activity, preventing the activation of proangiogenic signaling pathways . It also modulates the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively, thereby promoting apoptosis in cancer cells . Additionally, chebulinic acid inhibits the phosphorylation of MAPKs, reducing oxidative stress and preventing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chebulinic acid have been observed to change over time. Studies have shown that chebulinic acid is stable and does not degrade significantly over short periods . Long-term studies are required to fully understand its stability and degradation profile. In in vitro and in vivo studies, chebulinic acid has demonstrated sustained anti-inflammatory and anti-cancer effects over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of chebulinic acid vary with different dosages in animal models. In studies involving mice with collagen-induced arthritis, chebulinic acid was found to be effective at inhibiting VEGF actions without causing an increase in blood pressure . At higher doses, chebulinic acid did not exhibit any toxic or adverse effects, indicating its safety even at elevated dosages

Metabolic Pathways

Chebulinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose and lipid metabolism, preventing atherogenesis and endothelial dysfunction . Chebulinic acid also modulates the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage .

Transport and Distribution

Within cells and tissues, chebulinic acid is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to serum proteins, such as human serum albumin, which plays a significant role in its distribution and transport . This binding interaction helps in the efficient transport of chebulinic acid to various tissues, enhancing its therapeutic potential.

Subcellular Localization

Chebulinic acid exhibits specific subcellular localization, which influences its activity and function. Studies have shown that chebulinic acid can localize to the endoplasmic reticulum, where it interacts with various enzymes and proteins involved in cellular metabolism . This localization is crucial for its role in modulating oxidative stress and preventing cell death. Additionally, chebulinic acid may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its therapeutic effects.

Méthodes De Préparation

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid is primarily extracted from the fruits of Terminalia chebula and Terminalia bellirica. The extraction process typically involves Soxhlet extraction or reflux methods, followed by purification using column chromatography and High-Performance Liquid Chromatography (HPLC) . A more efficient method involves supercritical fluid extraction with 50% ethanol as a modifier, which yields high purity chebulinic acid and requires no further purification .

Analyse Des Réactions Chimiques

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chebulinic acid can lead to the formation of quinones, while reduction can yield hydroquinones .

Comparaison Avec Des Composés Similaires

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid is similar to other ellagitannins, such as chebulagic acid and chebulic acid. These compounds share a common polyphenolic structure and exhibit similar pharmacological properties. chebulinic acid is unique in its ability to inhibit VEGF without causing hypertension, a common side effect of other anti-VEGF agents . Chebulagic acid and chebulic acid also possess antioxidant, anti-inflammatory, and antiviral properties, but their specific mechanisms of action and efficacy may differ .

Propriétés

Numéro CAS |

18942-26-2 |

|---|---|

Formule moléculaire |

C41H32O27 |

Poids moléculaire |

956.7 g/mol |

Nom IUPAC |

2-[(4R,5S,7R,8R,11S,12S,13R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid |

InChI |

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33?,34+,41-/m0/s1 |

Clé InChI |

YGVHOSGNOYKRIH-REKMSKHASA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

SMILES isomérique |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3C([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chebulinic Acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

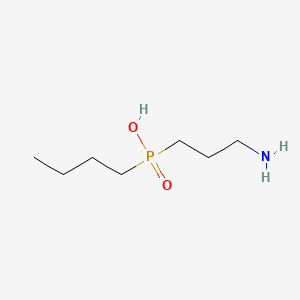

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)

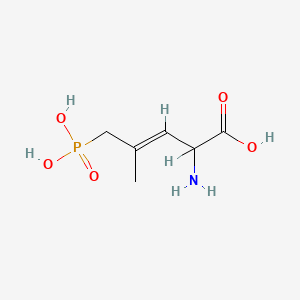

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

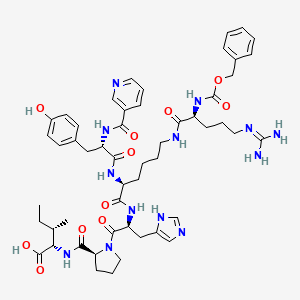

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)